Lipid A, diphosphoryl from Escherichia coli F583 (CAS 95991-05-2) is the highly purified, fully endotoxic, hydrophobic core of lipopolysaccharide (LPS) derived from a specific rough (Rd) mutant strain. Unlike wild-type LPS, which exhibits extreme structural heterogeneity due to variable O-antigen chain lengths, the F583 Rd mutant lacks these polysaccharides, enabling the extraction of a highly consistent, natively hexa-acylated diphosphoryl lipid A (DPLA) . In procurement, this compound is primarily sourced as a potent, balanced Toll-like receptor 4 (TLR4) agonist and a highly reproducible standard for Limulus amebocyte lysate (LAL) assays, sepsis modeling, and macrophage activation protocols where full MyD88/TRIF signaling is required [1].
Substituting this specific DPLA with monophosphoryl lipid A (MPLA) or crude wild-type LPS fundamentally alters assay outcomes and biological responses. MPLA lacks the 1-phosphate group, rendering it a TRIF-biased TLR4 agonist with significantly attenuated endotoxicity, making it suitable for vaccine adjuvants but completely inappropriate for sepsis modeling or pyrogen assay standardization [1]. Conversely, substituting with wild-type E. coli LPS introduces severe batch-to-batch variability due to inconsistent micellar aggregation and O-antigen heterogeneity, which confounds precise dose-response quantification in in vitro cellular assays . Procurement of the F583 Rd mutant DPLA guarantees the full pro-inflammatory signaling profile of native lipid A without the macromolecular noise of crude LPS.
Diphosphoryl lipid A maintains the critical 1-phosphate group required for robust MyD88-dependent signaling, driving intense pro-inflammatory cytokine release. In comparative endotoxin activity assays, DPLA from E. coli F583 demonstrates significantly higher baseline endotoxicity (~0.4 EU/ng) compared to its detoxified counterpart, MPLA (~0.2 EU/ng or lower in functional readouts) [1]. This quantitative difference in Toll-like receptor 4 (TLR4) activation makes DPLA mandatory for applications requiring full endotoxic shock simulation rather than attenuated adjuvant effects [2].
| Evidence Dimension | Endotoxin Activity (EU/ng) and TLR4 MyD88 signaling |
| Target Compound Data | ~0.4 EU/ng (Full MyD88/TRIF activation) |
| Comparator Or Baseline | Monophosphoryl Lipid A (MPLA) (~0.2 EU/ng, TRIF-biased) |
| Quantified Difference | 2-fold higher baseline endotoxicity with complete pro-inflammatory pathway activation. |
| Conditions | Limulus amebocyte lysate (LAL) assay and TLR4-dependent cytokine induction. |
Buyers must select DPLA over MPLA when the experimental objective is to induce maximum endotoxicity, macrophage activation, or sepsis, rather than attenuated immunomodulation.
Wild-type E. coli LPS contains highly variable O-specific polysaccharide chains, leading to broad molecular weight distributions and unpredictable micellar aggregation states in aqueous media. By utilizing the F583 Rd mutant, the extracted DPLA is isolated as a structurally uniform, low-molecular-weight hexa-acylated species with minimal polysaccharide contamination (<0.2% KDO impurities) [1]. This high purity ensures tight dose-response curves in cellular assays, avoiding the artifactual signaling variations caused by the diverse supramolecular structures of crude LPS .
| Evidence Dimension | Structural uniformity and KDO (ketodeoxyoctonate) content |
| Target Compound Data | Uniform low-MW species, <0.2% KDO impurities |
| Comparator Or Baseline | Wild-type E. coli LPS (Highly heterogeneous MW, high KDO/polysaccharide content) |
| Quantified Difference | Near-complete elimination of polysaccharide-induced mass variance and aggregation artifacts. |
| Conditions | Chromatographic purification and in vitro cellular dosing. |
Procuring the Rd mutant DPLA provides lot-to-lot consistency critical for standardized biochemical assays, avoiding the constant recalibration required with crude LPS batches.
While fully synthetic Lipid A offers absolute chemical purity, it is often cost-prohibitive for high-throughput screening workflows. DPLA from the F583 mutant provides a native, biologically derived hexa-acylated structure that accurately replicates the binding kinetics of natural endotoxins to target proteins like LPS-binding protein (LBP) and Factor C [1]. This makes it an ideal, cost-effective standard for evaluating endotoxin-neutralizing peptides, offering identical binding profiles to native E. coli lipid A but without the steric hindrance of the polysaccharide chain [2].
| Evidence Dimension | Target binding suitability and procurement scalability |
| Target Compound Data | Native hexa-acylated binding profile, highly scalable biological extraction |
| Comparator Or Baseline | Fully synthetic Lipid A (Identical binding but extremely high cost/low yield) |
| Quantified Difference | Equivalent biological binding accuracy at a fraction of the procurement cost for large-scale screening. |
| Conditions | Endotoxin neutralization assays (e.g., Factor C or LBP binding). |
It allows industrial and academic buyers to conduct large-scale endotoxin antagonist screening using a biologically accurate substrate without the prohibitive costs of total synthesis.
Due to its high structural homogeneity (<0.2% KDO) and full endotoxic potency (~0.4 EU/ng), this DPLA is the preferred standard for calibrating LAL assays and in vitro pyrogen tests, outperforming heterogeneous wild-type LPS in lot-to-lot reproducibility .
Because it retains the critical 1-phosphate group, DPLA acts as a complete TLR4 agonist (activating both MyD88 and TRIF pathways). It is procured specifically for inducing robust pro-inflammatory cytokine cascades (TNF-α, IL-6) in macrophage models where the attenuated response of MPLA is insufficient [1].
The native hexa-acylated structure of F583 DPLA provides an accurate, cost-effective binding target for screening anti-endotoxin peptides, polymyxin B derivatives, and LBP inhibitors, offering a scalable alternative to prohibitively expensive synthetic Lipid A [2].